molecular formula C11H12O2 B130734 Ethyl 2-phenylacrylate CAS No. 22286-82-4

Ethyl 2-phenylacrylate

Cat. No. B130734
Key on ui cas rn: 22286-82-4
M. Wt: 176.21 g/mol
InChI Key: BOIWYTYYWPXGAT-UHFFFAOYSA-N
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Patent
US04382141

Procedure details

225 ml of 37 weight percent aqueous formaldehyde solution are added dropwise with stirring to a solution of 316 g of diethyl 2-oxo-3-phenylsuccinate sodium salt and 560 ml of water. During the addition, the mixture is maintained at a temperature below 25° C. The mixture is stirred for one hour at room temperature and then 152 g of anhydrous K2CO3 are added in portions over a ten minute period, while the temperature is maintained below 25° C. The resultant mixture is vigorously stirred for 1.5 hours at room temperature under a nitrogen atmosphere. The reaction mixture is diluted with 1500 ml of water and extracted with one 2.5 l. portion of ether followed by two 1.25 l portions of ether. The ether is removed and a product comprising an oil of ethyl atropate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2-oxo-3-phenylsuccinate sodium salt
Quantity
316 g
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
solvent
Reaction Step Two
Name
Quantity
152 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=O.[Na].O=[C:5]([CH:11]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])C(OCC)=O.C([O-])([O-])=O.[K+].[K+]>O>[C:12]([O:14][CH2:15][CH3:16])(=[O:13])[C:11]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[CH2:5] |f:1.2,3.4.5,^1:2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
diethyl 2-oxo-3-phenylsuccinate sodium salt
Quantity
316 g
Type
reactant
Smiles
[Na].O=C(C(=O)OCC)C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
560 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
152 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained at a temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 25° C
EXTRACTION
Type
EXTRACTION
Details
extracted with one 2.5 l
CUSTOM
Type
CUSTOM
Details
The ether is removed
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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